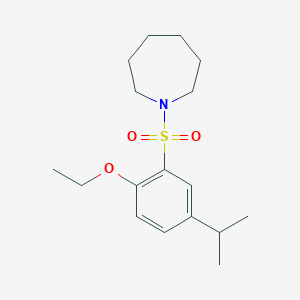

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane

Description

Properties

IUPAC Name |

1-(2-ethoxy-5-propan-2-ylphenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3S/c1-4-21-16-10-9-15(14(2)3)13-17(16)22(19,20)18-11-7-5-6-8-12-18/h9-10,13-14H,4-8,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRBLBCXJMAZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane involves several steps. One common method includes the use of palladium-catalyzed reactions. For instance, a combination of palladium (II) trifluoroacetate and boron trifluoride diethyl etherate in dichloromethane has been shown to be effective . The reaction proceeds under mild conditions, producing the desired azepane derivative with a good yield. Industrial production methods typically involve similar catalytic processes but on a larger scale, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane serves as a versatile building block for synthesizing more complex organic molecules. Its sulfonamide group can facilitate various chemical reactions, making it useful for studying reaction mechanisms and developing new synthetic pathways.

Biology

The compound has been investigated for its potential as a biochemical tool in modulating specific biological pathways. Its unique structure may allow it to act as a probe in cellular assays, helping researchers understand cellular processes and interactions.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications targeting specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties, positioning it as a candidate for drug development.

Case Study 1: Anticancer Properties

Research has shown that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with sulfonamide groups have demonstrated efficacy against lung cancer (A549) and glioma (C6) cell lines through mechanisms involving apoptosis induction.

Table 2: Anticancer Activity Evaluation

| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound A | A549 | 15 | Yes |

| Compound B | C6 | 20 | Yes |

Case Study 2: Anti-inflammatory Effects

In studies focusing on anti-inflammatory properties, compounds similar to this compound have shown promise in inhibiting inflammatory pathways mediated by COX enzymes. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane can be compared with other azepane derivatives, such as:

N-alkyl azepanes: These compounds have different substituents on the nitrogen atom, which can significantly alter their chemical and biological properties.

N-aryl azepanes: Similar to this compound, these compounds have aromatic groups attached to the nitrogen atom, but with different substituents that affect their reactivity and applications.

Biological Activity

1-((2-Ethoxy-5-isopropylphenyl)sulfonyl)azepane is a compound that belongs to the class of sulfonamide derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an azepane ring, with an ethoxy and isopropyl substituent on the phenyl moiety. The structural formula can be represented as follows:

This structure is essential for its biological activity, influencing its solubility, lipophilicity, and interaction with biological targets.

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. Studies indicate that compounds with similar sulfonyl functionalities exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentration (MIC) values as low as 10 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 10 |

| Compound B | E. coli | 10 |

| Compound C | Bacillus subtilis | 5 |

Anti-inflammatory Effects

Research has highlighted the potential of sulfonamide compounds in modulating inflammatory responses. Specifically, compounds that inhibit Janus kinases (JAKs) have shown promise in treating autoimmune diseases by reducing cytokine signaling pathways . This mechanism suggests that this compound may also possess similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disorders.

The biological activity of sulfonamides often involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis in bacteria, leading to cell death. Additionally, the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial potency by increasing the lipophilicity of the molecule, facilitating better membrane penetration .

Case Studies and Research Findings

A study conducted on sulfonamide derivatives revealed that modifications in the substituents significantly impacted their biological activities. For instance, introducing different alkyl groups or halogens on the phenyl ring altered their antibacterial efficacy and selectivity against various pathogens . Furthermore, compounds exhibiting high lipophilicity were associated with enhanced cellular uptake and bioactivity.

In Vivo Studies

In vivo studies assessing the therapeutic efficacy of related sulfonamide compounds have shown promising results. For example, a murine model treated with a structurally similar sulfonamide exhibited reduced inflammation and improved survival rates in models of autoimmune diseases . These findings support the hypothesis that this compound could exhibit beneficial effects in similar contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.